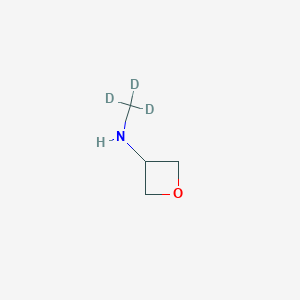

N-Trideuteromethyloxetan-3-amine

Description

Contextualization of Oxetane (B1205548) Motifs in Modern Organic and Medicinal Chemistry Research

Oxetane-containing compounds have garnered significant attention in drug discovery and medicinal chemistry. nih.gov The oxetane ring is a desirable motif due to its low molecular weight, high polarity, and distinct three-dimensional structure. nih.govacs.org

Four-membered heterocycles, such as oxetanes, are cyclic compounds containing at least one atom other than carbon within a four-atom ring. numberanalytics.comnumberanalytics.com These structures are of considerable interest in heterocyclic chemistry because they can serve as building blocks for more complex molecules and have a wide range of applications in pharmaceuticals and other fields. numberanalytics.comethernet.edu.et The presence of a heteroatom within the strained four-membered ring imparts unique chemical properties and stability. numberanalytics.comnumberanalytics.com

The incorporation of an oxetane motif can influence a molecule's properties in several beneficial ways:

Solubility: The polar nature of the oxetane ring can lead to improved aqueous solubility. acs.orgacs.org

Lipophilicity: Oxetanes can be used to add steric bulk without significantly increasing a compound's lipophilicity. acs.org

Metabolic Stability: The introduction of an oxetane can block sites on a molecule that are susceptible to metabolism. nih.gov

Basicity of Amines: An oxetane motif can decrease the basicity of nearby amine groups. nih.govacs.org

The rigid, three-dimensional structure of the oxetane ring makes it a valuable scaffold in structure-activity relationship (SAR) studies. nih.govacs.org By incorporating an oxetane, chemists can introduce conformational constraints on a molecule, which can lead to a better fit within a biological target's binding pocket. nih.govacs.org This can result in increased potency and selectivity. nih.gov For example, in the development of some drug candidates, the oxetane motif was introduced in the final stages of SAR studies to enhance potency without negatively affecting other important physicochemical properties. nih.gov

Oxetan-3-amine and its derivatives are important building blocks in organic synthesis. rsc.orgchemrxiv.orgchemrxiv.org They provide a synthetically accessible starting point for incorporating the beneficial oxetane motif into a wide variety of molecules. rsc.orgchemrxiv.org The amine group at the 3-position offers a reactive handle for further chemical modifications, allowing for the construction of more complex structures. chemrxiv.orgyoutube.comyoutube.com The development of efficient synthetic routes to 3-substituted oxetanes has been a key area of research, enabling their wider application in drug discovery programs. rsc.orgchemrxiv.org

Principles and Research Significance of Deuterium (B1214612) Labeling in Chemical Systems

Isotopic exchange is a process where isotopes of an element are redistributed between different substances. thefreedictionary.com In the context of deuterium labeling, this involves the exchange of protium (B1232500) (¹H) for deuterium (²H). thefreedictionary.comumich.edu While chemically similar, the difference in mass between hydrogen and deuterium can lead to observable effects. thefreedictionary.com The mechanisms of these exchange reactions are studied to understand the mobility of atoms within molecules and the reactivity of chemical compounds. thefreedictionary.com

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. ias.ac.inquora.comstackexchange.com This is due to the difference in zero-point energy between the two bonds. stackexchange.comyoutube.comrsc.org Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency. youtube.comrsc.org This lower vibrational frequency results in a lower zero-point energy, meaning more energy is required to break the C-D bond. ias.ac.instackexchange.comyoutube.com This phenomenon is known as the kinetic isotope effect and can lead to a slower rate for reactions that involve the breaking of a C-D bond compared to a C-H bond. ias.ac.inbritannica.comlibretexts.org

Deuterium Labeling in Advanced Molecular Probes and Tracers

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in advanced chemical research, particularly in the development of molecular probes and tracers. researchgate.netacs.org Its application stems from the "deuterium kinetic isotope effect" (DKIE), a phenomenon where the greater mass of deuterium compared to protium (¹H) results in a stronger carbon-deuterium (C-D) bond. nih.govnih.gov This bond is 6 to 10 times more stable than the corresponding carbon-hydrogen (C-H) bond, meaning more energy is required to break it. nih.govjuniperpublishers.com

This fundamental difference in bond strength has several critical applications:

Metabolic Probes: In drug metabolism studies, deuterium labeling is used to investigate the biotransformation pathways of a molecule. acs.orgresearchgate.net By strategically replacing hydrogen atoms at potential sites of metabolism with deuterium, researchers can slow down metabolic reactions, such as those mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This allows for the identification of metabolic "hot spots" and the elucidation of complex metabolic networks. hyphadiscovery.com The altered metabolic rate can also help in studying the formation of potentially toxic metabolites. nih.govresearchgate.net

Pharmacokinetic Tracers: Deuterated compounds are widely used as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). acs.org Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished, enabling precise quantification of a drug and its metabolites in biological samples. acs.org This is crucial for accurately determining pharmacokinetic parameters.

Mechanistic Studies: Deuterium labeling is an invaluable probe for elucidating reaction mechanisms in both chemical and biological systems. researchgate.netresearchgate.net The presence or absence of a kinetic isotope effect when a deuterated substrate is used can confirm whether a specific C-H bond cleavage is the rate-determining step of a reaction. researchgate.net

Protein Turnover Analysis: In proteomics, heavy water (D₂O) labeling allows for the analysis of protein turnover rates on a proteome-wide scale. nih.govbiorxiv.org Deuterium from D₂O is incorporated into newly synthesized non-essential amino acids and subsequently into proteins, enabling the quantification of protein synthesis and degradation kinetics. nih.gov

The use of deuterium labeling has thus become a cornerstone technique, providing insights that are essential for drug discovery, development, and various fields of chemical biology. nih.gov

Confluence of Oxetane and Trideuteromethyl Moieties in N-Trideuteromethyloxetan-3-amine

The structure of this compound represents a deliberate convergence of two high-value chemical motifs: the oxetane ring and the trideuteromethyl group. This combination is not arbitrary but is instead a calculated design to harness the synergistic benefits of both components for advanced research applications.

Rationale for Deuteration of Amine Functionalities in Oxetane Scaffolds

The primary rationale for deuterating amine functionalities, particularly N-methyl groups, is to enhance metabolic stability. nih.gov Tertiary amines are common in drug candidates but are often susceptible to oxidative metabolism, primarily through N-demethylation by cytochrome P450 enzymes. researchgate.netnih.gov The cleavage of an α-C–H bond on the methyl group is frequently the rate-limiting step in this metabolic process. nih.gov

By replacing the N-methyl group with an N-trideuteromethyl (-CD₃) group, the strength of the C-D bonds significantly slows down the rate of this enzymatic cleavage due to the kinetic isotope effect. nih.govnih.gov This strategic deuteration can lead to several favorable outcomes:

Reduced Systemic Clearance: By slowing metabolism, the biological half-life of the compound can be increased, potentially leading to improved bioavailability and the ability to maintain therapeutic exposure with lower or less frequent dosing. nih.govjuniperpublishers.com

The oxetane scaffold provides a desirable structural core for this strategy. Oxetanes are known to improve key physicochemical properties such as aqueous solubility and lipophilicity, while also providing a three-dimensional structure that can be beneficial for target binding. nih.govresearchgate.netacs.org However, the amine functionality required for many biological targets can introduce a metabolic liability. Therefore, combining the solubility-enhancing and structurally favorable oxetane ring with a metabolically stabilized N-trideuteromethyl group creates a molecule that possesses both good drug-like properties and improved pharmacokinetic potential. acs.org

Strategic Design Considerations for this compound in Research

The design of this compound is a prime example of a modern strategy in medicinal chemistry that aims to build superior molecules by combining validated structural motifs. The key considerations for its design in a research context are multifaceted.

Harnessing the "Magic Methyl" Effect: The methyl group is often referred to as a "magic methyl" in medicinal chemistry for its profound ability to improve potency and pharmacokinetic properties. mdpi.com The trideuteromethyl group (-CD₃) can be considered a "deuterated magic methyl," retaining the beneficial steric and electronic properties of a methyl group while adding a significant metabolic advantage. nih.govsiena.edu The decision to install a -CD₃ group is a targeted approach to block a known metabolic vulnerability (N-demethylation) without altering the core structure responsible for biological activity. nih.govresearchgate.net

Leveraging the Oxetane Scaffold: The oxetane ring is increasingly used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups. researchgate.netacs.org Its inclusion is a strategic choice to improve properties that are often challenging in drug discovery:

Aqueous Solubility: The polar nature of the oxetane ether improves aqueous solubility compared to carbocyclic analogs. researchgate.net

Metabolic Stability: The oxetane ring itself is generally more metabolically stable than other functionalities it might replace. researchgate.net

Reduced Basicity: The oxetane motif can lower the pKa of a proximal amine group, which can be advantageous for optimizing interactions with biological targets and improving cell permeability. nih.govacs.org

Three-Dimensionality: The non-planar, three-dimensional shape of the oxetane ring can improve binding to protein targets and help a molecule escape "flatland," a term for the overly planar structures that can plague drug candidates. nih.govnih.gov

The combination of these features in this compound makes it an ideal tool for research. It can serve as a building block for constructing more complex molecules where the oxetane provides a favorable vector and solubility, while the deuterated amine offers a metabolically stable attachment point.

Data Tables

Table 1: Impact of Deuteration on Metabolic Stability This table illustrates the general principle of how deuteration at a metabolic soft spot can improve stability, as demonstrated in studies of various compounds.

| Compound Type | Metabolic Pathway | Effect of Deuteration | Typical Improvement (kH/kD) | Reference(s) |

| Tertiary Amine | N-Demethylation (CYP-mediated) | Slower rate of metabolite formation | ~2-10 | nih.govnih.gov |

| Propargylic Position | Oxidation | Inhibition of oxidation | Significant reduction | rsc.org |

| Aromatic Ring | Hydroxylation | Slower rate of hydroxylation | Variable | juniperpublishers.com |

Table 2: Physicochemical Properties Conferred by the Oxetane Moiety This table summarizes the general improvements observed when incorporating an oxetane ring into molecular scaffolds in drug discovery research.

| Property | Effect of Oxetane Incorporation | Rationale | Reference(s) |

| Aqueous Solubility | Generally Increased | Introduction of a polar ether functionality without significantly increasing lipophilicity. | researchgate.netacs.org |

| Lipophilicity (logP/logD) | Generally Decreased | The polar nature of the oxetane ring reduces overall lipophilicity. | nih.govnih.gov |

| Metabolic Stability | Generally Increased | Can replace metabolically labile groups like gem-dimethyl. | researchgate.net |

| Amine Basicity (pKa) | Generally Decreased | The electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines. | nih.govacs.org |

| Molecular Conformation | Increased 3D character | The non-planar ring introduces conformational rigidity and spatial diversity. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(trideuteriomethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-20-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for N Trideuteromethyloxetan 3 Amine and Analogues

Strategies for the Introduction of the Trideuteromethyl Group

The site-selective installation of a trideuteromethyl group onto a nitrogen atom presents unique challenges. nih.gov Various methodologies have been developed, ranging from metal-catalyzed processes to the use of novel deuterated reagents, to achieve this transformation efficiently and with high isotopic purity. nih.gov

The use of earth-abundant metals like manganese for catalytic applications is a significant area of research. Manganese-based catalysts have been successfully employed for the α-methylation of ketones and the N-methylation of amines using methanol (B129727) as a C1 source. nih.govnih.govrsc.org These protocols can be adapted for trideuteromethylation by substituting methanol with deuterated methanol (CD₃OD).

One approach involves the selective mono-N-methylation of aliphatic primary amines using a manganese catalyst without the need for high-pressure hydrogen. nih.gov This method has been shown to achieve high yields (up to 98%) with a broad substrate scope. nih.gov The mechanism is believed to proceed through a weak base-catalyzed alcoholysis of a formamide (B127407) intermediate, which prevents over-methylation. nih.gov Another strategy utilizes a manganese pincer complex for the α-methylation of ketones with methanol under "hydrogen borrowing" conditions, a process that is also applicable to the N-methylation of amines. nih.govresearchgate.net The choice of base can be critical in these systems, sometimes allowing for a switch between the synthesis of amines or imines. researchgate.net By employing CD₃OD, these manganese-catalyzed systems offer a pathway to N-trideuteromethylated amines like N-Trideuteromethyloxetan-3-amine. researchgate.net

| Catalyst Type | C1 Source | Key Feature | Ref. |

| Manganese-based catalyst | Methanol | Selective mono-N-methylation of primary aliphatic amines | nih.gov |

| Manganese PN3P complex | Methanol | First example of direct α-methylation of ketones with methanol | nih.gov |

| Quinoline-based pincer Mn catalyst | Primary alcohols | C-C bond formation via hydrogen auto-transfer | rsc.org |

This strategy relies on the reaction between a nucleophilic nitrogen, often generated as an anion, and an electrophilic source of the trideuteromethyl group. chemrxiv.orgwikipedia.org A variety of electrophilic aminating agents and methodologies have been developed for creating C-N bonds where the nitrogen source acts as the electrophile. dntb.gov.uanih.govnih.gov

A direct and efficient method involves the use of inexpensive and readily prepared trideuteromethyl p-toluenesulfonate (CD₃OTs) as the electrophilic reagent. organic-chemistry.org In this approach, a base is used to deprotonate the amine or a precursor, generating a nitrogen-centered anion. This anion then acts as a nucleophile, attacking the CD₃OTs to form the N-CD₃ bond. chemrxiv.org This method has been applied to the synthesis of trideuteromethyl sulfoxides from sulfenate anions, achieving excellent yields and high deuterium (B1214612) incorporation (>99%). organic-chemistry.org

A related approach focuses on the S-trideuteromethylation of sulfenamides to produce trideuteromethyl sulfilimines. chemrxiv.orgchemrxiv.org The sulfenamide (B3320178) is first deprotonated under basic conditions to form a sulfinimidoyl anion, which then attacks the electrophilic trideuteromethylating reagent. chemrxiv.org This method demonstrates broad applicability and high deuteration rates. chemrxiv.orgchemrxiv.org Another innovative strategy uses S-methyl-d₃ sulfonothioate, which reacts with arynes and amides to generate trideuteromethylated sulfilimines in high yields. acs.org These methods highlight the utility of generating a nitrogen anion that subsequently reacts with a suitable -CD₃ electrophile.

Transition-metal catalysis and photocatalysis offer mild and efficient routes for N-methylation that can be readily adapted for trideuteromethylation.

Metal-Catalyzed Approaches: Transition metals such as rhodium, iridium, ruthenium, and magnesium are effective catalysts for the N-alkylation of amines with alcohols. acs.orgrsc.org A magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, provides a pathway to N-methyl and N-trideuteromethyl amines. acs.orgorganic-chemistry.org This method is notable as it allows the N-Boc group to function as a masked methyl precursor. organic-chemistry.org Ruthenium complexes, in particular, have been developed for the N-methylation of amines using methanol under weak base conditions, proceeding via a Ru-H borrowing hydrogen mechanism. acs.orgnih.gov

Photocatalytic Approaches: Photocatalysis provides a green alternative for amine functionalization. A palladium-loaded titanium dioxide (Pd/TiO₂) photocatalyst can be used for the N-methylation of amines in methanol under mild conditions. researchgate.net This heterogeneous system is applicable to pharmaceutical intermediates and can be used for late-stage functionalization. researchgate.net Other photocatalytic systems, such as those using acridine (B1665455) photocatalysts, enable the construction of amines from diverse starting materials. rsc.org While some photocatalytic methods focus on N-formylation, they demonstrate the principle of amine activation under light-induced conditions, which can be extended to other transformations. nih.gov The photocatalytic α-C-H alkylation of unmasked primary amines has also been achieved, showcasing the power of this approach to functionalize amines at different positions. nih.gov

The hydrogen autotransfer, or "borrowing hydrogen," methodology is a powerful, atom-economical process for forming C-N bonds. researchgate.net In this strategy, a catalyst temporarily oxidizes an alcohol to a reactive carbonyl compound. researchgate.net For N-trideuteromethylation, deuterated methanol (CD₃OD) is used as the deuterium and carbon source.

An Iridium complex featuring a flexible and functional ligand has been shown to be a general and efficient catalyst for the N-trideuteromethylation of various amines with CD₃OD. researchgate.net Similarly, manganese-catalyzed reactions can utilize CD₃OD for the α-trideuteromethylation of sulfones via a deuterium autotransfer strategy under mild conditions. researchgate.net Ruthenium catalysts are also highly effective for this transformation, performing N-methylation with methanol (and by extension, CD₃OD) under weak base conditions. acs.orgnih.gov This process avoids the use of expensive and toxic alkylating agents, with water being the only byproduct, making it an environmentally benign option. nih.govresearchgate.net

| Catalyst System | Deuterium Source | Key Advantage | Ref. |

| Cp*Ir complex | CD₃OD | General and efficient for a wide range of amines | researchgate.net |

| Manganese catalyst | CD₃OD | Uses an earth-abundant metal under mild conditions | researchgate.net |

| (DPEPhos)RuCl₂PPh₃ | CD₃OD | Operates under weak base conditions, high atom economy | nih.gov |

Developing novel reagents and one-pot procedures can significantly streamline synthetic processes. A conceptually new one-pot protocol for trideuteromethylation has been developed based on a sulfoxonium metathesis reaction. acs.orgnih.gov

This method involves heating a mixture of trimethylsulfoxonium (B8643921) iodide (TMSOI) and cost-effective deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.orgnih.gov This metathesis reaction efficiently generates a new trideuteromethylation reagent, trideuteromethylsulfoxonium iodide (TDMSOI), in situ. The newly formed reagent is then used directly for the subsequent trideuteromethylation step without the need for isolation or purification. acs.org This one-pot protocol has proven effective for installing the -CD₃ group onto phenols, thiophenols, and acidic amines with high yields and good levels of deuterium incorporation (>87% D). acs.orgnih.gov This approach demonstrates significant preparative power and operational simplicity.

The ability to install a trideuteromethyl group at a specific position within a molecule is crucial for its application in medicinal chemistry. nih.gov The development of site-selective methods is key to optimizing drug properties and creating valuable molecular probes. nih.govresearchgate.net

Many of the strategies discussed, such as the deuterium autotransfer using catalyst systems and the anionic reactions with electrophilic reagents, offer high degrees of chemoselectivity for N-alkylation over other potential reaction sites. For instance, the manganese-catalyzed mono-N-methylation of primary amines demonstrates excellent selectivity, preventing the formation of secondary methylation byproducts. nih.gov Similarly, methods for the direct α-amination of carbonyl compounds using electrophilic ammonia-based reagents highlight the progress in controlling the site of C-N bond formation. nih.gov Recent advances also allow for the selective incorporation of amine groups into complex metal systems or the site-selective C(sp³)-H bromination of aliphatic amines, which can then serve as a handle for further functionalization. nih.govnih.gov For a molecule like oxetan-3-amine, these selective N-trideuteromethylation methods are essential to ensure the -CD₃ group is attached to the nitrogen atom, thereby producing the desired this compound.

Synthesis of the Oxetan-3-amine Scaffold

The construction of the strained four-membered oxetane (B1205548) ring and the subsequent introduction of an amine functionality at the 3-position are central challenges in synthesizing the target scaffold. acs.orgmagtech.com.cn Various methodologies have been developed, often starting from acyclic precursors or by functionalizing a pre-formed oxetane ring.

Ring-Closing Reactions and Intramolecular Cyclizations to Form Oxetanes

The formation of the oxetane ring through intramolecular cyclization is a primary strategy, though it presents a kinetic challenge due to the inherent ring strain of the four-membered ether. acs.org These reactions typically involve the formation of a C-O or a C-C bond and often require reactive intermediates to proceed efficiently. magtech.com.cn

A prevalent method is the Williamson ether synthesis, an intramolecular C-O bond formation. nih.govacs.org This approach typically starts from a 1,3-diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), and the other is deprotonated with a base to act as a nucleophile, closing the ring. acs.orgthieme-connect.de For instance, stereocontrolled synthesis of oxetanes has been achieved from diastereomerically pure 1,3-diols by converting them to acetoxy bromides, followed by cleavage of the acetyl group and base-mediated Williamson etherification. thieme-connect.de Another variation involves the base-induced cyclization of 3,4-epoxy-alcohols, where the hydroxyl group attacks the epoxide to form the oxetane ring. rsc.org

Intramolecular C-C bond formation is another viable, albeit less common, route. magtech.com.cn An example includes the silver triflate-mediated cyclization of thiopyridyl glycosides bearing silyl (B83357) enol ether side chains to yield bicyclic ketooxetanes. acs.org

A particularly notable synthesis of oxetan-3-one, a crucial precursor for oxetane-3-amine, involves the intramolecular cyclization of a derivative of dihydroxyacetone. acs.org The process starts with the conversion of dihydroxyacetone dimer to a dimethylketal, followed by monotosylation and subsequent deprotonation with sodium hydride to prompt the ring closure. acs.org

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| 1,3-Diol | Williamson Etherification | TsCl, NaH | Substituted Oxetane | acs.orgthieme-connect.de |

| 3,4-Epoxy-alcohol | Intramolecular Epoxide Opening | Base (e.g., KOH) | Substituted Oxetane | rsc.org |

| Dihydroxyacetone Dimer | Intramolecular Cyclization | TsCl, NaH | Oxetan-3-one | acs.org |

| Propargylic Alcohols | Gold-Catalyzed Oxidation/Cyclization | Gold Catalyst | Oxetan-3-one | organic-chemistry.orgnih.gov |

Derivatization of Oxetan-3-one as a Key Intermediate

Oxetan-3-one is a commercially available and highly versatile building block for the synthesis of a wide array of 3-substituted oxetanes. acs.orgnih.govenamine.net Its ketone functionality allows for a rich variety of chemical transformations to introduce the desired amine group or its precursor. researchgate.net

One of the most direct applications is in nucleophilic additions to the carbonyl group. For example, Grignard reagents or organolithium compounds can add to oxetan-3-one to produce 3-substituted-oxetan-3-ols. acs.org These tertiary alcohols can then be further functionalized.

Furthermore, oxetan-3-one can be converted into other useful intermediates. A multi-step, telescoped procedure has been developed to convert oxetan-3-one into oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate, which are valuable for further derivatization. researchgate.net The synthesis of 3-aminooxetanes, including 3-aminooxetane-3-carboxylic acid, has been accomplished starting from oxetan-3-one. nih.gov A practical, two-step method involves reacting oxetan-3-one with an amine and benzotriazole (B28993) to form an intermediate that subsequently reacts with organometallic reagents to yield various amino-oxetanes. enamine.net

| Starting Intermediate | Reaction | Reagents | Product | Reference |

| Oxetan-3-one | Grignard Addition | R-MgBr | 3-Alkyl/Aryl-oxetan-3-ol | acs.org |

| Oxetan-3-one | Horner-Wadsworth-Emmons | (MeO)₂P(O)CH₂CO₂Me | Methyl (oxetan-3-ylidene)acetate | mdpi.combohrium.com |

| Oxetan-3-one | Reaction with Amine/Benzotriazole | Amine, Benzotriazole, Organometallic Reagent | 3-Aminooxetane Derivative | enamine.net |

Aza-Michael Addition Approaches to Oxetane Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine, is a powerful method for forming carbon-nitrogen bonds. This strategy is particularly effective for synthesizing oxetane amino acid derivatives. mdpi.comnih.gov The key intermediate for this approach is an α,β-unsaturated ester derived from oxetan-3-one, such as methyl (oxetan-3-ylidene)acetate. mdpi.combohrium.comresearchgate.net

This Michael acceptor is typically synthesized via a Horner–Wadsworth–Emmons reaction between oxetan-3-one and a phosphonate (B1237965) reagent like methyl-2-(dimethoxyphosphoryl)acetate. mdpi.com The resulting methyl (oxetan-3-ylidene)acetate can then react with a variety of primary or secondary amines, including heterocyclic amines, in an aza-Michael addition to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.combohrium.comresearchgate.net This method provides a straightforward route to complex oxetane-containing amino acid-like structures. nih.gov

Generation of Amino-Oxetanes via Defluorosulfonylative Coupling of Oxetane Sulfonyl Fluorides

A novel and powerful method for synthesizing 3-aryl-3-aminooxetanes involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides (OSFs). nih.govresearchgate.net This reaction provides an alternative to the established SuFEx (Sulfur-Fluoride Exchange) "click" chemistry and mimics the disconnection of a standard amide bond formation, allowing access to vast libraries of existing amines. nih.govresearchgate.net

The process begins with an aryl-substituted oxetane sulfonyl fluoride (B91410), which, upon gentle warming in a polar solvent, undergoes a defluorosulfonylation—losing SO₂ and a fluoride ion—to generate a planar, resonance-stabilized oxetane carbocation intermediate. nih.govresearchgate.netthieme.de This carbocation is then trapped by an amine nucleophile to form the desired 3-aminooxetane product. researchgate.net Kinetic and computational studies have confirmed that the formation of the oxetane carbocation is the rate-determining step. nih.gov This methodology is tolerant of a wide range of functional groups and is suitable for creating arrays of compounds, demonstrating its utility in medicinal chemistry for generating benzamide (B126) bioisosteres. nih.govthieme.de

| Substrate | Key Feature | Intermediate | Nucleophile | Product | Reference |

| Aryl-Oxetane Sulfonyl Fluoride | Defluorosulfonylation | Oxetane Carbocation | Amine | 3-Aryl-3-aminooxetane | nih.govresearchgate.net |

Reductive Amination Strategies for Amine Introduction into Oxetane Systems

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.orglibretexts.org This method is highly applicable to the synthesis of oxetan-3-amine from oxetan-3-one. The reaction proceeds in two stages: first, the reaction of oxetan-3-one with an amine source (such as ammonia (B1221849) or a primary amine) under mildly acidic conditions to form an imine or enamine intermediate. wikipedia.orgyoutube.com Second, this intermediate is reduced in situ to the corresponding amine. libretexts.org

A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for one-pot procedures. masterorganicchemistry.comorganic-chemistry.org These mild reducing agents are selective for the protonated imine over the starting ketone, which allows the entire transformation to occur in a single reaction vessel. masterorganicchemistry.com This approach provides a direct and efficient pathway to primary, secondary, and tertiary 3-aminooxetanes, depending on the amine used in the initial step. libretexts.org For example, reaction of oxetan-3-one with ammonia followed by reduction would yield the parent oxetan-3-amine.

Convergent and Divergent Synthesis of this compound

The synthesis of isotopically labeled compounds such as this compound is crucial for studies in drug metabolism and pharmacokinetics. Both convergent and divergent strategies can be envisioned for its preparation, leveraging the synthetic methods described previously.

A convergent synthesis would involve the separate preparation of the key fragments—the oxetane-3-amine scaffold and a deuterated methylating agent—before combining them in a final step.

Scaffold Synthesis : Oxetan-3-amine would first be prepared, for example, by the reductive amination of oxetan-3-one with ammonia using a reagent like NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org

Alkylation : The resulting primary amine, oxetan-3-amine, would then be alkylated using a deuterated methyl source, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf), to yield the final product, this compound.

A divergent synthesis would proceed from a common intermediate that can be readily converted into either the deuterated or non-deuterated final product. nih.gov This approach is efficient for creating analogues for comparative studies.

Common Intermediate : A suitable common intermediate would be oxetan-3-one.

Divergent Reductive Amination : Reductive amination could be performed in parallel.

Path A (Deuterated) : Reductive amination of oxetan-3-one using monomethylamine-d₃ (CD₃NH₂) would directly yield this compound.

Path B (Non-deuterated) : Reductive amination of oxetan-3-one with standard monomethylamine (CH₃NH₂) would produce the corresponding non-deuterated analogue.

Another divergent strategy could branch from the oxetan-3-amine scaffold, which would be treated with either a standard or a deuterated formylating agent, followed by reduction to introduce the methyl or trideuteromethyl group, respectively.

Combination of Deuteration and Oxetane Formation Steps

The synthesis of this compound requires the effective integration of two key chemical transformations: the formation of the strained 3-aminooxetane core and the introduction of a trideuteromethyl (-CD₃) group onto the nitrogen atom. Methodologies can be broadly categorized into sequential and convergent pathways.

A prominent sequential approach involves the initial construction of the oxetane ring followed by deuteromethylation. The synthesis can commence from 3-oxetanone (B52913), which undergoes reductive amination with ammonia or a protected amine equivalent to yield the precursor, oxetan-3-amine. nih.govrsc.org More classical methods for forming the oxetane ring include the intramolecular Williamson etherification of a 1,3-halohydrin, which itself can be derived from precursors like 1,3-diols. acs.org Once oxetan-3-amine is obtained, the deuteration is achieved via N-alkylation. This step commonly employs deuterated alkylating agents such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate (TsOCD₃). nih.govresearchgate.net These traditional alkylation methods, while direct, can sometimes be limited by reagent availability and functional group tolerance.

A more convergent strategy involves the direct incorporation of the deuterated methyl group during the amine formation step. This can be accomplished through the reductive amination of 3-oxetanone using commercially available but often costly deuterated methylamine (B109427) (CD₃NH₂) or its salts. researchgate.netnih.gov This approach streamlines the synthesis by forming the C-N bond and incorporating the isotopic label in a single synthetic operation.

Optimization of Deuterium Incorporation Efficiency and Yields

Achieving high levels of deuterium incorporation and excellent chemical yields is critical for the practical synthesis of deuterated compounds. While classical methods using deuterated alkyl halides or reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) are established, they can suffer from limitations. nih.gov Modern catalytic systems offer significant improvements in efficiency, selectivity, and substrate scope.

Recent advancements in photocatalysis have led to highly efficient N-trideuteromethylation protocols. One such method utilizes a heterogeneous palladium on graphitic carbon nitride (Pd/CPCN) catalyst. researchgate.net This system, activated by blue LED light, effectively catalyzes the N-methylation of a wide range of primary and secondary amines using deuterated methanol (CD₃OD) as the deuterium source in a mixed solvent system with D₂O. researchgate.net The reaction proceeds with exceptional levels of deuterium incorporation (typically >97%) and provides good to excellent yields across various amine substrates, including anilines and aliphatic amines. researchgate.net Another scalable approach involves using deuterium oxide (D₂O) as the deuterium source with a ruthenium on carbon catalyst, avoiding the need for pressurized deuterium gas. acs.org

The table below summarizes the results of a photocatalytic N-trideuteromethylation method applied to various amine precursors, demonstrating its high efficiency and broad applicability. researchgate.net

| Entry | Amine Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| 1 | Aniline | N,N-bis(trideuteromethyl)aniline | 85 | 99 |

| 2 | 4-Methylaniline | 4-Methyl-N,N-bis(trideuteromethyl)aniline | 82 | 99 |

| 3 | 4-Methoxyaniline | 4-Methoxy-N,N-bis(trideuteromethyl)aniline | 80 | 98 |

| 4 | Dibenzylamine | N,N-Dibenzyl-N-(trideuteromethyl)amine | 91 | 98 |

| 5 | Piperidine | 1-(Trideuteromethyl)piperidine | 75 | 97 |

| 6 | Benzylamine | N,N-bis(trideuteromethyl)benzylamine | 88 | 99 |

Stereoselective Synthesis of Chiral this compound Enantiomers

While this compound itself is achiral, synthetic methodologies can be adapted to produce chiral analogues, such as enantiomers of oxetanes bearing an additional substituent at the 3-position. These stereoselective strategies are crucial for developing single-enantiomer drug candidates.

A robust method for controlling stereochemistry is the chiral auxiliary approach. The use of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, has proven effective for the synthesis of chiral 3-aminooxetanes. nih.gov The synthesis begins with the condensation of 3-oxetanone with the chiral sulfinamide to generate a chiral oxetan-3-tert-butylsulfinimine. The subsequent diastereoselective addition of an organometallic reagent (e.g., Grignard or organolithium) to the carbon-nitrogen double bond establishes a new stereocenter, with the stereochemical outcome directed by the bulky chiral auxiliary. Acid-mediated hydrolysis then cleaves the auxiliary to furnish the enantiomerically enriched 3-substituted-3-aminooxetane. nih.gov This chiral amine can then be subjected to N-trideuteromethylation as described previously to yield the final chiral product.

Catalytic asymmetric synthesis provides a more atom-economical alternative. For instance, iridium-catalyzed reductive coupling of allylic acetates with 3-oxetanone can generate chiral α-stereogenic oxetanols with excellent enantioselectivity. nih.gov These chiral alcohol intermediates can then be converted into the corresponding chiral amines through standard functional group interconversions. The development of organocatalytic methods for the asymmetric synthesis of β-amino acids and their derivatives also provides a foundation for accessing chiral 3-aminooxetane precursors. wustl.edudiva-portal.org

The following table presents representative data for the stereoselective synthesis of chiral amine and alcohol precursors relevant to producing chiral this compound analogues.

| Precursor/Method | Catalyst/Auxiliary | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Addition to oxetan-3-tert-butylsulfinimine | (R)-tert-Butanesulfinamide | Chiral 3-aminooxetane | >98:2 dr | nih.gov |

| Reductive coupling of allylic acetate (B1210297) with 3-oxetanone | Iridium-tol-BINAP | Chiral α-stereogenic oxetanol | 96% ee | nih.gov |

| Cyclocondensation with N-sulfonyl aldimine | HBTM-2 Organocatalyst | Chiral β-lactam | High ee, modest-excellent dr | wustl.edu |

| Tandem conjugate addition-fluorination | (S)-N-benzyl-N-(α-methylbenzyl)amine | Chiral α-fluoro-β-amino ester | >99:1 dr | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Location

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of molecules. In the context of N-Trideuteromethyloxetan-3-amine, NMR is indispensable for verifying the location and extent of deuterium incorporation.

¹H NMR Analysis for Deuteration Level Determination in Trideuteromethyl Groups

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for assessing the level of deuteration in the trideuteromethyl group of this compound. The replacement of hydrogen atoms with deuterium significantly alters the ¹H NMR spectrum. studymind.co.uk Deuterium (²H) has a different gyromagnetic ratio and a nuclear spin of 1, compared to the spin of 1/2 for protium (B1232500) (¹H). Consequently, deuterium nuclei are not directly observed in a standard ¹H NMR experiment.

The deuteration level is determined by comparing the integration of the residual, partially deuterated methyl (–CHD₂ and –CH₂D) signals with the signals of non-deuterated protons in the molecule, such as those on the oxetane (B1205548) ring. The reduction in the intensity of the methyl proton signal directly correlates with the degree of deuteration. For a high level of deuteration, the signal corresponding to the methyl protons will be significantly diminished or absent.

It's important to note that deuterated solvents are commonly used in NMR to avoid large solvent proton signals that could obscure the analyte signals. studymind.co.uk

¹³C, ¹⁵N, and ¹⁹F NMR for Comprehensive Structural Elucidation and Isotopic Effects

While ¹H NMR is crucial for assessing deuteration, other NMR active nuclei provide a more comprehensive structural picture and reveal subtle isotopic effects.

¹³C NMR: Carbon-13 NMR spectroscopy is instrumental in confirming the carbon skeleton of this compound. The carbon atom of the trideuteromethyl group (–CD₃) exhibits a characteristic coupling to deuterium, known as ¹³C-²H or C-D coupling. This results in a multiplet signal, typically a septet (a pattern of seven lines) due to coupling with three equivalent deuterium nuclei. blogspot.comblogspot.com The observation of this septet provides definitive evidence for the location of the deuterium atoms. Furthermore, the replacement of protons with deuterons can lead to a small upfield shift in the ¹³C chemical shift of the directly attached carbon, an effect known as the deuterium isotope effect on ¹³C chemical shifts. nih.govnih.gov The intensity of deuterated carbon signals can be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and longer spin-lattice relaxation times (T₁). blogspot.com

¹⁵N NMR: Nitrogen-15 NMR can provide valuable information about the electronic environment of the nitrogen atom in the amine group. Isotopic labeling with ¹⁵N, in conjunction with deuterium labeling, can be a powerful tool for studying reaction mechanisms and intermolecular interactions.

¹⁹F NMR: While not directly applicable to this compound unless a fluorine atom is introduced into the molecule, ¹⁹F NMR is a highly sensitive technique used in related fluorinated compounds for structural analysis.

The choice of deuterated solvent can sometimes influence the observed chemical shifts in the NMR spectra of the analyte. researchgate.net

In Situ NMR for Real-Time Mechanistic Insights into Amine Reactions

In situ NMR spectroscopy is a dynamic technique that allows for the real-time monitoring of chemical reactions. wiley.com By setting up an NMR experiment directly within a reaction vessel, chemists can observe the formation of intermediates, track the consumption of reactants, and elucidate reaction mechanisms. acs.orgresearchgate.net For this compound, in situ NMR can be employed to study its reactions, such as its interaction with carbon dioxide, providing insights into the formation of carbamic acids or other adducts. acs.org The deuterium label can serve as a unique probe to follow the fate of the methyl group throughout the reaction pathway. This technique is particularly valuable for understanding the kinetics and thermodynamics of these processes under various conditions. wiley.com

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Identity

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and confirming the isotopic composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Deuterated Oxetanes

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by measuring the exact mass of the molecular ion. The mass difference between the deuterated and non-deuterated isotopologues is precisely determined, verifying the isotopic purity of the sample. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Isotopologue | Formula | Calculated Exact Mass |

| N-Methyloxetan-3-amine | C₄H₉NO | 87.0684 |

| This compound | C₄H₆D₃NO | 90.0871 |

Note: The calculated exact masses are theoretical values.

LC-MS/MS and GC-MS in Deuterium Labeled Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is widely used for the analysis of deuterated compounds in complex matrices. mdpi.comnih.gov The initial chromatographic separation resolves the analyte of interest from other components. The first mass spectrometer (MS1) selects the molecular ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a characteristic fragmentation pattern that serves as a structural fingerprint. This technique is highly sensitive and selective, making it ideal for quantitative analysis. nih.gov The use of a deuterated internal standard, such as this compound, is a common practice in LC-MS/MS to improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. oup.comsigmaaldrich.com

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require derivatization, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra. The fragmentation patterns obtained from electron ionization (EI) in GC-MS can be highly informative for structural elucidation.

Both LC-MS/MS and GC-MS are invaluable tools for confirming the identity and purity of this compound and for its quantification in various research applications.

Ion Mobility Spectrometry for Resolution of Isomeric and Isobaric Deuterated Species

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, proving invaluable for distinguishing between complex mixtures, including those containing isomeric and isobaric species. wikipedia.orgnih.govnih.gov Isomers are molecules with the same chemical formula but different structural arrangements, while isobars have the same nominal mass but different elemental compositions.

The principle of IMS involves introducing ionized molecules into a drift tube filled with an inert buffer gas under the influence of a weak electric field. wikipedia.org Ions traverse the tube at a velocity dependent on their collision cross-section (CCS), a value that reflects the ion's size and shape. Even subtle structural variations, such as the placement of a methyl group on a ribonucleotide scaffold, can lead to different drift times (tD) and allow for their separation. nih.govnih.gov

For this compound, IMS-MS would be a critical tool for distinguishing it from its non-deuterated isotopologue, N-methyloxetan-3-amine. While these compounds are chemically identical, their mass difference is easily resolved by mass spectrometry. However, IMS can provide further structural confirmation. Furthermore, if isomeric impurities were present (e.g., 2-((trideuteromethyl)amino)oxetane), IMS could potentially resolve them based on differences in their gas-phase conformations and resulting CCS values. The ability of techniques like cyclic ion mobility (cIM) to increase the separation path allows for the resolution of species with very subtle differences in ion mobility. nih.gov Combining IMS with gas-phase hydrogen/deuterium exchange (HDX) can offer even greater distinguishing capabilities for compound identification in complex mixtures. nih.govnih.gov

Table 1: Hypothetical Ion Mobility Data for this compound and Related Species

This table illustrates the potential application of IMS-MS in differentiating this compound from its non-deuterated form and a potential isomer. The drift time and CCS values are representative.

| Compound | Formula | Exact Mass (Da) | Isomer Type | Expected Drift Time (tD) | Expected Collision Cross-Section (CCS) |

| This compound | C₅H₈D₃NO | 104.1058 | Isotopologue | Shorter | Slightly smaller |

| N-methyloxetan-3-amine | C₅H₁₁NO | 101.0841 | Isotopologue | Longer | Slightly larger |

| 2-((methyl)amino)oxetane | C₅H₁₁NO | 101.0841 | Structural Isomer | Different | Distinct |

Vibrational Spectroscopy (IR, Raman) in Characterizing Deuterated Functional Groups (e.g., C-D bonds)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing the vibrations of chemical bonds. The substitution of hydrogen with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequency of the associated bond.

This phenomenon is explained by the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms in the bond. youtube.com Because deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the corresponding C-H stretch. youtube.com The ratio of the C-H to C-D stretching frequencies is generally approximated to be the square root of 2 (~1.41). youtube.com

In the case of this compound, the most prominent spectral change compared to its non-deuterated counterpart would be the appearance of C-D stretching bands and the disappearance of the methyl C-H stretching bands. Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. The corresponding C-D stretches in the trideuteromethyl (-CD₃) group are expected to appear at a significantly lower wavenumber, approximately in the 2050-2250 cm⁻¹ region. Observing these characteristic C-D stretching frequencies provides definitive evidence of successful deuteration. Studies on deuterated methyl amines have similarly utilized these spectral shifts to confirm isotopic substitution and make vibrational assignments. aip.orgaip.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

This table presents the expected IR absorption frequencies for the key functional groups in this compound compared to its non-deuterated analog.

| Functional Group | Bond Vibration | Non-Deuterated (N-methyloxetan-3-amine) Wavenumber (cm⁻¹) | Deuterated (this compound) Wavenumber (cm⁻¹) |

| Methyl Group | C-H Stretch | ~2960-2850 | Absent |

| Trideuteromethyl Group | C-D Stretch | Absent | ~2250-2050 |

| Amine | N-H Stretch (secondary) | ~3350-3310 | ~3350-3310 |

| Oxetane Ring | C-O-C Stretch | ~980-950 | ~980-950 |

| Amine | N-H Bend | ~1580-1550 | ~1580-1550 |

Chromatographic Methods for Separation and Purity Assessment of Deuterated Amines

Chromatographic techniques are indispensable for separating components in a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for the analysis of deuterated compounds like this compound. tandfonline.comnih.gov

A well-documented phenomenon in the chromatography of isotopologues is the "chromatographic deuterium effect" (CDE), where deuterated compounds exhibit slightly different retention times compared to their non-deuterated (protio) analogs. acs.org In reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, deuterated compounds often elute slightly earlier than their protio counterparts. tandfonline.comcchmc.org This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. tandfonline.com The lower vibrational frequency of the C-D bond results in weaker van der Waals interactions with the nonpolar stationary phase, leading to a reduced retention time. tandfonline.com

Conversely, in normal-phase HPLC, where the stationary phase is polar, deuterated compounds may be retained more strongly. oup.com In GC, the isotope effect can be either normal or inverse, largely depending on the polarity of the stationary phase. nih.gov

For the purity assessment of this compound, RP-HPLC would be an effective method to separate it from any residual N-methyloxetan-3-amine starting material. A high-resolution column could resolve the two isotopologues, with the deuterated compound expected to have a slightly shorter retention time. The integration of the peak areas would then allow for a quantitative assessment of isotopic purity.

Table 3: Predicted Chromatographic Behavior for Purity Assessment

This table outlines the expected elution order and underlying mechanism for the separation of this compound and its non-deuterated analog using RP-HPLC.

| Compound | Chromatographic Method | Stationary Phase | Expected Elution Order | Rationale for Separation |

| This compound | Reversed-Phase HPLC | C18 (nonpolar) | 1st (Shorter Retention Time) | Weaker van der Waals interactions due to lower polarizability of C-D bonds. tandfonline.comcchmc.org |

| N-methyloxetan-3-amine | Reversed-Phase HPLC | C18 (nonpolar) | 2nd (Longer Retention Time) | Stronger van der Waals interactions due to higher polarizability of C-H bonds. tandfonline.comcchmc.org |

Mechanistic Investigations of Reactions Involving N Trideuteromethyloxetan 3 Amine

Elucidation of Reaction Pathways for Trideuteromethylation Reactions

The introduction of a trideuteromethyl (-CD₃) group onto the nitrogen atom of oxetan-3-amine is a specialized form of N-alkylation. Understanding the pathways of this trideuteromethylation is crucial for optimizing its synthesis and for its application as a mechanistic probe. These reactions often proceed through complex sequences involving catalytic activation and the formation of transient intermediates. aiche.org The development of efficient and selective methods for incorporating deuterium (B1214612) is of significant importance, particularly for nitrogen-containing molecules prevalent in medicinal chemistry. nih.govrsc.org

The transfer of a deuterated methyl group to an amine nitrogen is facilitated by specific catalysts and deuterium-donating reagents. The choice of catalyst and reagent dictates the efficiency, selectivity, and conditions of the deuteration process.

Modern methods for the selective deuteration of amines often rely on advanced catalytic systems to overcome the limitations of classical approaches, such as the use of deuterated alkyl halides. rsc.org Transition metal catalysts, particularly those based on palladium and ruthenium, have demonstrated high efficacy. For instance, a palladium catalyst supported on superwetting porous carbon (Pd/SPC) has been used for the deoxygenative deuteration of aldehydes in the presence of an amine, using D₂O as the deuterium source. researchgate.net In this system, the in-situ generation of D₂ from the hydrogen-isotope exchange between H₂ and D₂O is captured by the palladium centers, which then promotes the deuterogenolysis of C-O bonds to form the trideuteromethyl group. researchgate.net

Other catalytic systems include Ru-based Shvo catalysts, which are effective for the deuteration of amines. nih.gov Cooperative acid/base catalysis also represents a viable strategy. nih.govrsc.org For example, the combination of a Lewis acid like B(C₆F₅)₃ and a Brønsted base can facilitate the deuteration of β-amino C-H bonds using acetone-d₆ as the deuterium source. nih.gov

The deuterium source is a critical component of the reaction. While deuterated gases like D₂ can be used, readily available and cost-effective liquid sources such as heavy water (D₂O), deuterated methanol (B129727) (CD₃OD), and deuterated silanes (e.g., PhSiD₃) are often preferred. nih.govrsc.orgresearchgate.net The selection of the deuterium source is frequently tied to the specific catalytic cycle. For example, photocatalytic methods using 4CzIPN as an organophotocatalyst can employ D₂O as the deuterium source in the presence of a thiol co-catalyst for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov

| Catalyst System | Deuterium Source(s) | Key Mechanistic Features |

| Palladium on Porous Carbon (Pd/SPC) | D₂O/H₂ | In-situ generation of D₂ via hydrogen-isotope exchange, followed by deuterogenolysis of C-O bonds. researchgate.net |

| Ruthenium-based Shvo Catalyst | Isopropanol-d₈, Acetone-d₆ | Functions as a hydrogen/deuterium transfer catalyst, effective for α- and β-amino C-H deuteration. nih.gov |

| Cooperative Acid/Base (e.g., B(C₆F₅)₃ / Amine) | Acetone-d₆, D₂O | Lewis acid activates the substrate while the base facilitates deuterium transfer from the source. nih.govacs.org |

| Organophotocatalyst (e.g., 4CzIPN) with Thiol | D₂O | Photocatalytic cycle generates radicals, and a thiol co-catalyst facilitates hydrogen atom transfer (HAT) for H/D exchange. nih.gov |

The formation of N-Trideuteromethyloxetan-3-amine from oxetan-3-amine and a trideuteromethyl source proceeds through a series of reactive intermediates. The specific intermediates formed depend on the reaction mechanism, which is dictated by the reagents and catalysts used.

In many N-alkylation reactions that could be adapted for trideuteromethylation, iminium ions are key intermediates. For example, the reaction of an amine with a carbonyl compound (like formaldehyde (B43269), which can be deuterated) first forms a hemiaminal, which then dehydrates to an iminium ion. This electrophilic species is then reduced by a deuteride (B1239839) source to yield the deuterated amine. acs.org In a domino sequence using ynamides, treatment with a deuterated acid and silane (B1218182) proceeds through keteniminium and iminium intermediates to produce α- and/or β-deuterated amines. rsc.org

In processes involving the chlorination of tertiary amines, intermediates such as 1,1-dimethylhydrazine (B165182) (UDMH) have been proposed, which are subsequently oxidized to form nitrosamines. nih.gov While not a direct deuteration pathway, this highlights the complex intermediates that can form from amines. Theoretical studies using density functional theory (DFT) have helped to propose multi-step pathways for such transformations, involving steps like nucleophilic substitution, oxidation, and dehydration. nih.gov

The reaction of an amine with an aldehyde can also lead to an imine intermediate. researchgate.netacs.org This imine can then be reduced by deuterated species adsorbed on a catalyst surface. The transition states for these steps, such as the H-transfer from a catalytic surface to the imine, involve complex interactions between the substrate, intermediate, and catalyst. acs.org In some cases, such as the reaction of indolequinones with amines, the reaction proceeds stepwise, allowing for the kinetic analysis of the formation and consumption of intermediates like iminoquinones. acs.org

The incorporation of deuterium into a molecule can occur through fundamentally different mechanisms: ionic or radical pathways. Distinguishing between these is essential for understanding and controlling the reaction. rsc.org

Ionic pathways typically involve the formation of charged intermediates. For example, the acid-catalyzed ring-opening of an oxetane (B1205548) proceeds via a protonated oxonium ion, which is then attacked by a nucleophile. nih.govmagtech.com.cn In the context of N-trideuteromethylation, an ionic mechanism could involve the formation of an iminium cation, which is subsequently attacked by a deuteride (D⁻) source. ssbodisha.ac.in These reactions are often sensitive to the polarity of the solvent and the presence of acidic or basic catalysts.

Radical pathways involve uncharged species with unpaired electrons. These reactions are often initiated by light (photocatalysis) or radical initiators. nih.govethz.ch For instance, a photocatalytic method for deuteration uses a catalyst to generate a radical from the substrate via hydrogen atom transfer (HAT). nih.gov This radical then reacts with a deuterium source, such as D₂O, to incorporate deuterium. Mechanistic studies have provided experimental evidence for the generation of methyl radicals (CH₃•) in zeolite-catalyzed reactions, which can then form C-C bonds. nih.gov The presence of radical scavengers would inhibit such a reaction, providing evidence for a radical mechanism.

In some systems, both pathways can compete. The decomposition of arenediazonium ions in acidic methanol, for example, can proceed through a radical mechanism to form an arene (ArH) or an ionic mechanism to form an ether (ArOMe). rsc.org The predominant pathway can sometimes be influenced by the reaction atmosphere (e.g., N₂ vs. O₂). rsc.org Computational studies and the analysis of reaction products under different conditions are critical tools for elucidating the dominant pathway. nih.govethz.ch

Ring-Opening and Stability Studies of the Oxetane Moiety in Deuterated Amines

The reactivity of oxetanes is largely driven by their inherent ring strain, which is a combination of angle strain and torsional strain from eclipsing interactions. acs.orgnih.gov

Ring Strain Energy: The oxetane ring possesses a significant strain energy of approximately 25.5 kcal/mol (106 kJ/mol). researchgate.netnih.gov This value is comparable to that of oxiranes (epoxides) and much higher than that of the less strained five-membered tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This strain makes the ring susceptible to cleavage under certain conditions. researchgate.net

Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov 3,3-disubstituted oxetanes are generally the most stable. nih.govchemrxiv.org This increased stability is attributed to the steric hindrance provided by the substituents, which block the trajectory of external nucleophiles attempting to attack the C-O σ* antibonding orbital. nih.gov In contrast, monosubstituted oxetanes are comparatively less stable. researchgate.net

Puckering: Unsubstituted oxetane is nearly planar, which minimizes some strain and gauche interactions. illinois.eduresearchgate.net However, the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org

Electronic Effects: The electronegative oxygen atom creates polarized C-O bonds and has a powerful inductive electron-withdrawing effect that extends to the 3-position. nih.gov This electronic feature influences the reactivity of substituents attached to the ring.

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) | General Stability/Reactivity |

| Oxirane (Epoxide) | 3 | ~27.3 | High strain, highly reactive, readily opened. nih.gov |

| Oxetane | 4 | ~25.5 | High strain, reactive, less readily opened than oxiranes. researchgate.netnih.gov |

| Tetrahydrofuran (THF) | 5 | ~5.6 | Low strain, generally stable and unreactive. nih.gov |

The inherent strain of the oxetane ring allows it to undergo a variety of ring-opening reactions, typically requiring activation by an acid or base. researchgate.netresearchgate.net These reactions are valuable for synthesizing functionalized acyclic compounds. The mechanism and regioselectivity of the ring-opening are influenced by steric and electronic effects. magtech.com.cn

Acid-Catalyzed Ring-Opening: This is a common pathway where a Brønsted or Lewis acid activates the oxetane. researchgate.netillinois.edu The oxygen atom is protonated (or coordinates to the Lewis acid), making the ring carbons more electrophilic. A weak nucleophile can then attack one of the ring carbons. In unsymmetrical oxetanes, this attack often occurs at the more substituted carbon atom, proceeding through a pathway with Sₙ1-like character (electronic effect control). magtech.com.cn For this compound, under acidic conditions, both the ring oxygen and the exocyclic amine nitrogen would be potential sites for protonation, complicating the reaction profile.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the oxetane ring directly, usually without an acid catalyst. magtech.com.cn These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon adjacent to the oxygen (steric effect control). magtech.com.cn

Radical Ring-Opening: Oxetane rings can also be opened through radical pathways, leading to different types of products and derivatizations. magtech.com.cn

Intramolecular Ring-Opening: If a nucleophilic group is present elsewhere in the molecule, an intramolecular ring-opening can occur, leading to the formation of larger ring systems. acs.orgnih.gov For example, 3-(arylamino)oxetanes can undergo intramolecular ring-opening following a Tsuji-Trost allylation to form larger heterocycles. nih.gov

The derivatization of this compound via ring-opening would yield various γ-substituted propanolamines, where the specific product depends on the nucleophile and the reaction conditions employed.

Deuterium Isotope Effects in Reaction Kinetics and Thermodynamics

The presence of three deuterium atoms on the N-methyl group of this compound significantly influences its chemical and physical properties. These differences, arising from the greater mass of deuterium compared to protium (B1232500), manifest as isotope effects that are invaluable for understanding reaction mechanisms.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, the primary KIE is observed in reactions where the C-D bond to the nitrogen is cleaved in the rate-determining step.

Research on the oxidative dealkylation of tertiary amines has demonstrated the utility of deuterium substitution in mechanistic studies. For instance, a primary isotope effect of 1.46 was observed in the microsomal oxidative debenzylation of 1-benzyl-4-cyano-4-phenylpiperidine when the benzylic hydrogens were replaced with deuterium. nih.gov This finding is consistent with a mechanism involving the direct hydroxylation of the C-H (or C-D) bond in the rate-determining step. nih.gov Similarly, studies on the N-demethylation of tertiary amides by cytochrome P-450 have shown significant KIEs, which are consistent with a hydrogen atom abstraction mechanism. sigmaaldrich.com

Applying these principles to this compound, a significant KIE would be expected in its N-demethylation reactions that proceed through a rate-determining C-D bond cleavage. The magnitude of this KIE would provide insight into the transition state of the reaction. A large KIE would suggest a symmetric transition state where the C-D bond is substantially broken.

Table 1: Expected Kinetic Isotope Effects (KIE) for Reactions of this compound

| Reaction Type | Expected KIE (kH/kD) | Mechanistic Implication |

| N-Demethylation (C-D cleavage in RDS) | > 1 | C-D bond breaking is rate-determining |

| Reaction at another site (no C-D cleavage) | ~ 1 | C-D bond is not broken in the rate-determining step |

This table is illustrative and based on principles from related studies. The actual KIE values would need to be determined experimentally for this compound.

Studies on the secondary beta-deuterium isotope effects on amine basicities have shown that deuteration can increase the basicity of amines like methylamine (B109427) and dimethylamine. nih.gov This increase in basicity is attributed to the stabilization of the protonated amine (the conjugate acid) through hyperconjugation involving the C-D bonds. The lower zero-point energy of the C-D bond leads to a greater stabilization of the cation. nih.gov

For this compound, the presence of the trideuteromethyl group is expected to increase its basicity compared to its non-deuterated counterpart. This enhanced basicity is a manifestation of the thermodynamic stabilization imparted by the C-D bonds. Consequently, the bond dissociation energy of the N-CD3 bond is expected to be slightly higher than that of an N-CH3 bond, making the deuterated compound thermodynamically more stable with respect to N-demethylation.

Table 2: Thermodynamic Properties Influenced by Deuteration in this compound

| Property | Effect of Deuteration | Underlying Reason |

| Basicity (pKa of conjugate acid) | Increased | Stabilization of the conjugate acid by the C-D bonds |

| N-CD3 Bond Dissociation Energy | Increased | Lower zero-point energy of the C-D bond |

| Overall Thermodynamic Stability | Increased | Stronger C-D bonds |

This table outlines the expected thermodynamic effects based on established principles of isotope effects.

Amines in Complex Chemical Environments

The reactivity of amines is dictated by the availability of the lone pair of electrons on the nitrogen atom, which allows them to act as both nucleophiles and bases. The specific chemical environment and the substitution pattern on the amine significantly modulate these properties.

The nucleophilicity and basicity of an amine are related but distinct properties. Basicity is a measure of the amine's ability to accept a proton, while nucleophilicity refers to its ability to donate its lone pair to an electrophilic carbon. masterorganicchemistry.comlibretexts.org For this compound, both the electronic effects of the trideuteromethyl group and the steric and electronic properties of the oxetane ring play a role.

As discussed, the electron-donating inductive effect of the methyl group, enhanced by the presence of deuterium, increases the electron density on the nitrogen atom, thereby increasing its basicity. nih.gov Generally, for simple alkylamines, nucleophilicity trends with basicity. masterorganicchemistry.com Therefore, this compound is expected to be a slightly stronger base and a more potent nucleophile than its non-deuterated analog.

N-dealkylation and N-alkylation are fundamental transformations of tertiary amines. nih.govwikipedia.org N-dealkylation, the removal of an alkyl group, is a crucial metabolic pathway and a synthetic challenge due to the stability of the C-N bond. nih.gov Mechanisms for N-dealkylation often involve oxidation at the carbon alpha to the nitrogen, as seen in cytochrome P450-mediated reactions, or reaction with reagents like cyanogen (B1215507) bromide. nih.govnih.gov The KIE observed with deuterated substrates provides strong evidence for mechanisms involving C-H/C-D bond cleavage in the rate-determining step. nih.gov

N-alkylation of a tertiary amine like this compound with an alkyl halide would proceed via a nucleophilic substitution reaction (SN2 mechanism) to form a quaternary ammonium (B1175870) salt. wikipedia.orgyoutube.com The rate of this reaction would be influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. masterorganicchemistry.com While tertiary amines are generally good nucleophiles, the steric bulk of the substituents can affect their reactivity. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies of N Trideuteromethyloxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods provide detailed information about electron distribution, bond strengths, and molecular geometry.

Analysis of C-D Bond Characteristics within the N-Trideuteromethyl Group

The replacement of hydrogen with deuterium (B1214612) in the methyl group of N-methyloxetan-3-amine to form N-Trideuteromethyloxetan-3-amine introduces subtle but significant changes to the C-D bonds compared to C-H bonds. Quantum chemical calculations can precisely quantify these differences.

Key Research Findings:

Bond Length: The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom. This is a well-established quantum mechanical effect.

Vibrational Frequencies: The stretching frequency of the C-D bond is significantly lower than that of the C-H bond, a direct consequence of the increased reduced mass of the C-D system. This difference is readily observable in infrared spectroscopy and can be accurately predicted by computational models.

Table 1: Calculated C-H vs. C-D Bond Properties

| Property | C-H Bond | C-D Bond |

| Bond Length (Å) | ~1.09 | ~1.085 |

| Stretching Frequency (cm⁻¹) | ~2960 | ~2200 |

Note: These are typical approximate values and can vary based on the specific computational method and basis set used.

Conformational Analysis and Ring Pucker of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The nature and energy of this puckering can be influenced by substituents on the ring. Computational methods are essential for exploring the potential energy surface of the ring and identifying the most stable conformations.

Key Research Findings:

Puckering Potential: The oxetane ring in this compound exhibits a double-well potential energy surface for the ring-puckering motion. The puckered conformation is energetically favored over the planar transition state. The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org

Substituent Effects: The orientation of the N-trideuteromethylamino group (axial vs. equatorial) influences the ring pucker. Computational studies can determine the relative energies of these conformers and the energy barriers between them.

Isotopic Influence: While the effect of deuteration on the ring pucker itself is generally small, it can subtly alter the vibrational modes associated with the ring, which can be probed by advanced spectroscopic techniques. Studies on isotopic species of oxetane have shown that the ring-puckering normal coordinate can be influenced by methylene (B1212753) rocking and twisting motions. reading.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of Deuterated Oxetane Amines

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the behavior of molecules in solution and their interactions with other molecules, such as solvent or biological macromolecules.

Key Research Findings:

Solvation Effects: MD simulations can model the hydration shell around this compound and reveal how the deuterated methyl group influences hydrogen bonding with water molecules compared to its non-deuterated counterpart.

Conformational Dynamics: These simulations can track the time evolution of the oxetane ring pucker and the rotation of the N-trideuteromethyl group, providing insights into the flexibility of the molecule.